molecular formula C24H16N2O B14177453 ([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-64-2

([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone

Cat. No.: B14177453
CAS No.: 922525-64-2
M. Wt: 348.4 g/mol
InChI Key: CPCMXTWJPZMTOS-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a beta-carboline precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Beta-carboline derivatives: Compounds with the beta-carboline core but varying substituents.

Uniqueness

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: is unique due to its combined biphenyl and beta-carboline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

922525-64-2

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(3-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C24H16N2O/c27-24(18-10-6-9-17(15-18)16-7-2-1-3-8-16)23-22-20(13-14-25-23)19-11-4-5-12-21(19)26-22/h1-15,26H

InChI Key

CPCMXTWJPZMTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

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